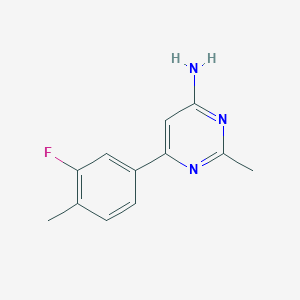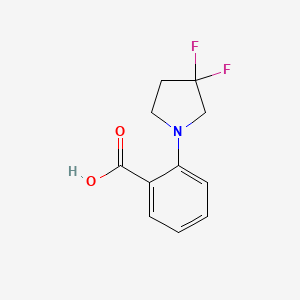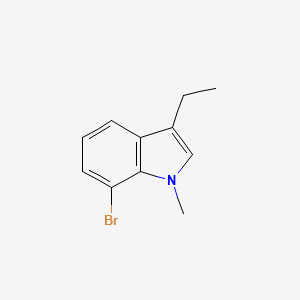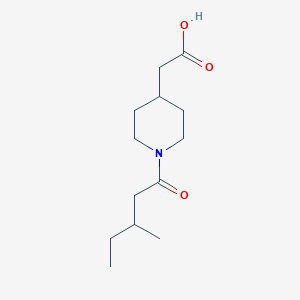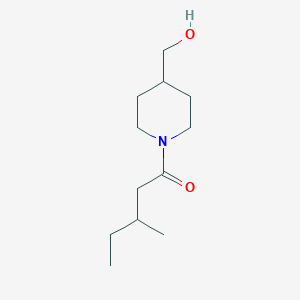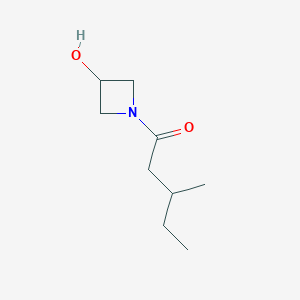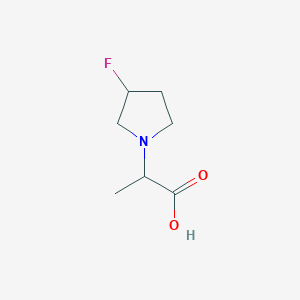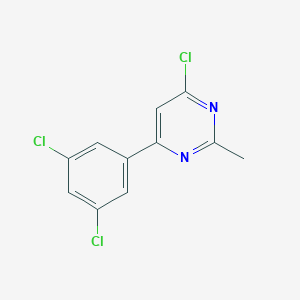
1-(Tetrahydrofuran-3-yl)imidazolidin-2-one
Übersicht
Beschreibung
1-(Tetrahydrofuran-3-yl)imidazolidin-2-one is a chemical compound that can be used for pharmaceutical testing . It is a type of imidazolidin-2-one, a class of compounds that are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . Substituted imidazolidin-2-ones are important synthetic intermediates that can be transformed into a broad variety of complex structures .
Synthesis Analysis
The synthesis of imidazolidin-2-ones has been a subject of continuous research, with efforts directed towards developing sustainable and efficient protocols . The most common approaches to imidazolidin-2-one derivatives include: the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, imidazolidin-2-ones are known to be involved in various chemical reactions. For instance, the formation of imidazolidin-2-ones from 1,2-diamines and CO2 has been achieved using tetramethylphenylguanidine as the basic promoter in the presence of diphenylphosphoryl azide as the dehydrative activator .Wissenschaftliche Forschungsanwendungen
Microwave Synthesis and Antibacterial Activities
Research by Abood et al. (2018) focused on the microwave synthesis of new imidazolidines derived from 2-aminobenzothiazole, highlighting the broad biological activities of imidazolidines, including antibacterial, antifungal, and anticancer activities among others. This study emphasizes the diverse pharmacological potential of imidazolidines, which could include derivatives of 1-(Tetrahydrofuran-3-yl)imidazolidin-2-one (Abood, Qabel, Ali, & Rasheed, 2018).
Stereoselectivity in Synthesis
Ferraz et al. (2007) investigated the stereoselective synthesis of imidazolidin-4-ones, which are used as skeletal modifications in bioactive oligopeptides. This research demonstrates the importance of stereochemistry in the synthesis of biologically active compounds, potentially including this compound derivatives (Ferraz, Gomes, Oliveira, Moreira, & Gomes, 2007).
Catalytic Applications
Zhu et al. (2013) developed a method for the synthesis of pyrrolidine, tetrahydrofuran, and imidazolidin-2-one via N-heterocyclic carbene–gold(I)-catalyzed reactions, showcasing the versatility of imidazolidin-2-ones in synthetic chemistry and their potential applications in catalysis (Zhu, Ye, Wu, & Jiang, 2013).
Antibacterial and Antifungal Activities
The study on new imidazolidineiminothione, imidazolidin-2-one, and imidazoquinoxaline derivatives by Ammar et al. (2016) highlights their significant antibacterial and antifungal activities. This research underscores the potential of this compound derivatives in developing new antimicrobial agents (Ammar, El-Sharief, Ghorab, Mohamed, Ragab, & Abbas, 2016).
Synthesis and Chemical Modification
Salerno et al. (2009) described the microwave-assisted synthesis of 1-acyl-3-arylimidazolidines, demonstrating the chemical versatility of imidazolidines, including this compound, for generating pharmacologically interesting compounds (Salerno, Perillo, Corona, & Caterina, 2009).
Safety and Hazards
Zukünftige Richtungen
The future directions in the research and application of imidazolidin-2-ones, including 1-(Tetrahydrofuran-3-yl)imidazolidin-2-one, could involve the development of more sustainable and efficient synthesis protocols, exploration of new chemical reactions, and investigation of their potential applications in pharmaceuticals and other fields .
Wirkmechanismus
Target of Action
We can infer that it interacts with specific biological molecules or enzymes, given its role as a synthetic intermediate and its presence in various biologically active compounds .
Biochemical Pathways
Its cyclic urea structure suggests potential involvement in nitrogen metabolism or protein-related pathways .
Action Environment
Environmental factors, such as pH, temperature, and solvent polarity, can influence the compound’s stability, efficacy, and reactivity. For instance, supercritical CO₂ has been used in its synthesis . .
Eigenschaften
IUPAC Name |
1-(oxolan-3-yl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7-8-2-3-9(7)6-1-4-11-5-6/h6H,1-5H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSZGPDLMWXNMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-2-cyclobutylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1475394.png)
